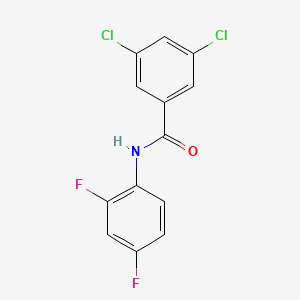

3,5-dichloro-N-(2,4-difluorophenyl)benzamide

Description

3,5-Dichloro-N-(2,4-difluorophenyl)benzamide is a halogenated aromatic amide characterized by a benzamide core substituted with chlorine atoms at the 3- and 5-positions and a 2,4-difluorophenyl group attached via the amide nitrogen. This structure places it within a broader class of halogenated benzamides, which are widely studied for their applications in agrochemicals (e.g., herbicides, fungicides) and pharmaceuticals due to their stability, bioavailability, and tunable electronic properties .

Properties

IUPAC Name |

3,5-dichloro-N-(2,4-difluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2F2NO/c14-8-3-7(4-9(15)5-8)13(19)18-12-2-1-10(16)6-11(12)17/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNFKPFPZBYVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(2,4-difluorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,4-difluoroaniline. This reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex can be used for the reduction of the amide group.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products Formed

Substitution: Substituted benzamides with different functional groups replacing the chlorine or fluorine atoms.

Reduction: Corresponding amines.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3,5-dichloro-N-(2,4-difluorophenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Biological Studies: It serves as a tool for studying the interactions of benzamide derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3,5-Dichloro-N-(2,4-difluorophenyl)benzamide

*Calculated based on formula C₁₃H₇Cl₂F₂NO.

Key Observations:

- Propyzamide shares the 3,5-dichlorobenzamide core but replaces the difluorophenyl group with a bulky alkyne substituent (1,1-dimethyl-2-propynyl), reducing molecular weight but enhancing herbicidal activity via improved soil mobility .

- Diflufenican diverges significantly with a pyridinecarboxamide backbone but highlights the role of trifluoromethyl and phenoxy groups in herbicidal potency .

- N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide introduces a tetrafluoroethoxy group, increasing halogen density and likely improving resistance to metabolic degradation .

Physicochemical Properties

Halogenation profoundly impacts properties:

- Lipophilicity : The 2,4-difluorophenyl group in the target compound increases logP compared to Propyzamide (estimated logP ~3.5 vs. 2.8 for Propyzamide), favoring membrane permeability .

- Thermal Stability : Crystallographic studies of analogues (e.g., N-(2,4-dichlorophenyl)-2-bromobenzamide) reveal strong intermolecular hydrogen bonding (N–H···O=C) and halogen-halogen interactions (Cl···Cl, F···F), which stabilize the crystal lattice and elevate melting points (>200°C) .

Crystallographic Insights

- Hydrogen Bonding : N–H···O=C interactions dominate in crystals, with bond lengths ~2.0 Å, comparable to Propyzamide derivatives .

Biological Activity

3,5-Dichloro-N-(2,4-difluorophenyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClFN

- Molecular Weight : 305.12 g/mol

The presence of dichloro and difluoro substituents on the aromatic rings can influence its biological activity by altering electronic properties and steric hindrance.

Research indicates that this compound exhibits activity against various biological targets. It has been investigated for its effects on:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The halogen substitutions may enhance binding affinity to microbial targets, leading to increased efficacy against pathogens.

- Anti-inflammatory Effects : The compound has been noted for its potential in modulating inflammatory pathways. For instance, it may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness in various assays:

- Cytotoxicity Assays : The compound showed low cytotoxicity in several human cell lines, indicating a favorable safety profile for further development as a therapeutic agent.

- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.

Case Studies and Experimental Results

-

Antimicrobial Efficacy :

- A study reported that derivatives of benzamides with similar substituents had significant activity against Sclerotinia sclerotiorum, with EC50 values indicating potent fungicidal properties .

- The compound's structure-activity relationship (SAR) suggests that electron-withdrawing groups enhance inhibitory activity against certain pathogens .

- Anti-inflammatory Activity :

Data Summary

| Activity Type | Description | EC50/IC50 Values |

|---|---|---|

| Antimicrobial | Inhibition of Sclerotinia sclerotiorum | EC50: 6.67 mg/L |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | ED50: 0.05 mg/kg (in vivo) |

| Cytotoxicity | Low cytotoxicity in human cell lines | IC50 > 30 µM |

Q & A

Q. What are the optimized synthetic routes for 3,5-dichloro-N-(2,4-difluorophenyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: A typical synthesis involves coupling substituted benzamides with halogenated anilines. For example, refluxing 3,5-dichlorobenzoyl chloride with 2,4-difluoroaniline in anhydrous ethanol with glacial acetic acid as a catalyst (0.001 mol ratio, 4 hours) achieves moderate yields (~50–60%). Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) may improve reactivity but require rigorous drying to avoid hydrolysis. Yield optimization can be monitored via TLC or HPLC, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most reliable for characterizing structural purity?

Methodological Answer:

- NMR : and NMR confirm substituent positions and absence of unreacted precursors (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (theoretical: 316.6 g/mol) and detects halogen isotopic patterns.

- X-ray Crystallography : Single-crystal analysis (as in related benzamide derivatives) resolves stereochemical ambiguities and confirms bond angles, as demonstrated in similar compounds with trifluoromethyl groups .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

Methodological Answer:

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency.

- Enzyme Inhibition : Test against acetylcholinesterase or cytochrome P450 isoforms via spectrophotometric methods (e.g., Ellman’s reagent for thiol quantification).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) establish selectivity indices (IC₅₀ >100 µM indicates low toxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across analogs?

Methodological Answer: Contradictions often arise from substituent electronic effects or steric hindrance. For example:

- Electron-Withdrawing Groups : Compare analogs with -CF₃ (increased lipophilicity) versus -OCH₃ (electron-donating). Use Hammett σ constants to correlate substituent effects with IC₅₀ values.

- Positional Isomerism : Test 2,4-difluorophenyl versus 3,4-difluorophenyl analogs to assess steric interactions with target proteins. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to receptors like PPAR-γ or EGFR .

Q. What strategies validate mechanistic hypotheses when in vitro and in vivo data conflict?

Methodological Answer:

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to identify metabolites via LC-MS. Poor stability in vitro may explain reduced efficacy in vivo.

- Pharmacokinetic Profiling : Conduct bioavailability studies (e.g., IV vs. oral administration in rodents) to assess absorption barriers. Plasma half-life <2 hours suggests rapid clearance.

- Target Engagement Assays : Use thermal shift assays or SPR to confirm direct binding to purported targets .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

Methodological Answer:

- QSAR Modeling : Train models on datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to predict bioactivity.

- Molecular Dynamics Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to identify critical hydrogen bonds or π-π interactions. For example, fluorine atoms may enhance binding to hydrophobic pockets in kinases.

- ADMET Prediction : Tools like SwissADME or pkCSM forecast permeability (e.g., BBB penetration) and toxicity risks (e.g., hERG inhibition) .

Q. What analytical methods resolve discrepancies in reported solubility and stability profiles?

Methodological Answer:

- Solubility : Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO).

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 1 month) with HPLC monitoring identifies hydrolytic or oxidative degradation products. For example, amide bond hydrolysis may occur under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.